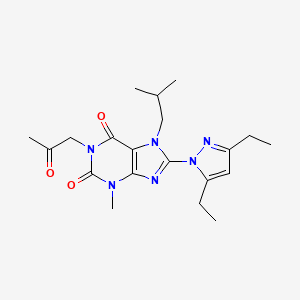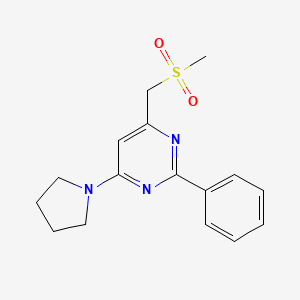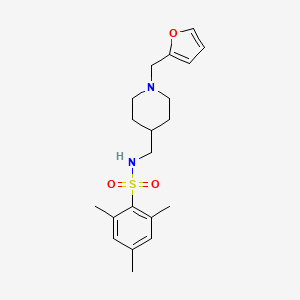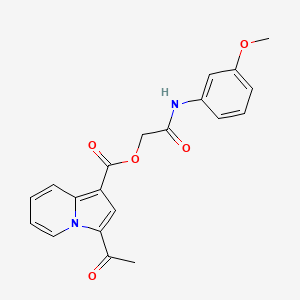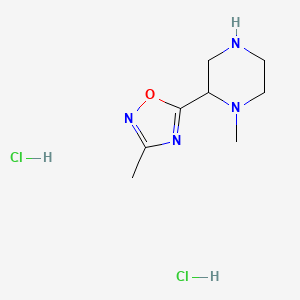
1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound is part of a larger class of compounds known as oxadiazoles, which have been synthesized for various applications due to their versatility .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “this compound”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates . The synthesis of these compounds has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Oxadiazoles, in general, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds using 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride as a key intermediate. For instance, the synthesis of antimicrobial agents, such as 1,2,4-triazole derivatives, and the development of compounds with potential antidepressant and antianxiety activities have been explored. These studies highlight the compound's versatility in creating a variety of biologically active derivatives (Bektaş et al., 2010; Kumar et al., 2017).
Antimicrobial Activities
Several studies have synthesized derivatives of this compound to evaluate their antimicrobial activities. These compounds have been tested against various microorganisms, showing good to moderate activities, indicating their potential as antimicrobial agents. This research underscores the importance of structural modifications to enhance biological activities (Sharma et al., 2014; Foks et al., 2004).
Anticancer and Antiangiogenic Activities
The compound has also been used in the synthesis of derivatives with observed anticancer and antiangiogenic activities in vivo. This application is crucial for developing new therapeutic agents that can inhibit tumor growth and angiogenesis, demonstrating the compound's potential in cancer research (Chandrappa et al., 2010).
Synthesis of Biofilm Inhibitors
Research has extended into the design and synthesis of derivatives as potent bacterial biofilm inhibitors, highlighting its significance in addressing bacterial resistance through the prevention of biofilm formation. This application is particularly relevant in the fight against antibiotic-resistant strains, showcasing the compound's utility in developing novel antibacterial strategies (Mekky & Sanad, 2020).
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for strong hydrogen bond acceptor capabilities .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with various therapeutic applications, including cancer therapy, treatment of age-related diseases, antimicrobials, and more . These applications suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Given the therapeutic applications of 1,2,4-oxadiazoles, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Direcciones Futuras
The future directions for research on “1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Given the versatility of 1,2,4-oxadiazoles, there is potential for further refinement and development of these compounds for various applications, including as anti-infective agents .
Propiedades
IUPAC Name |
3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-9-3-4-12(7)2;;/h7,9H,3-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMVZOIEUMBIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CNCCN2C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

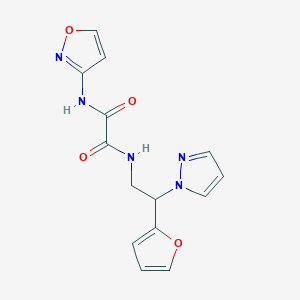


![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)


